molecular formula C16H19N3O3 B2362047 N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361700-73-2

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide

Numéro de catalogue B2362047
Numéro CAS: 2361700-73-2
Poids moléculaire: 301.346
Clé InChI: KOLCWDZYCDJGTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as PAZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PAZ is a member of the benzamide class of compounds and is known to inhibit the growth of cancer cells.

Mécanisme D'action

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide inhibits the proteasome by binding to the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins in cells, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied, which means that there is a lot of information available about its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments. It has been shown to have off-target effects, which means that it may affect other cellular processes in addition to the proteasome. This can make it difficult to interpret the results of experiments.

Orientations Futures

There are several future directions for research on N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide. One direction is to study its potential therapeutic applications in other types of cancer, such as lung cancer and pancreatic cancer. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is a need for further research into the off-target effects of N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide, in order to better understand its mechanism of action and potential limitations for use in cancer treatment.
Conclusion
In conclusion, N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the proteasome by binding to the β5 subunit, leading to the accumulation of ubiquitinated proteins and ultimately cell death. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments, but also has limitations due to its off-target effects. Future research on N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide should focus on its potential therapeutic applications in other types of cancer and its use in combination with other cancer treatments.

Méthodes De Synthèse

The synthesis of N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, starting with the reaction of 4-aminobenzamide with propionyl chloride to form N-(4-aminobenzoyl)propanamide. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(4-aminobenzoyl)-2-bromoethylpropanamide. The final step involves the reaction of this intermediate with 3-azetidinone to form N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide.

Applications De Recherche Scientifique

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by targeting the proteasome, which is responsible for the degradation of proteins in cells. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells, including breast cancer, prostate cancer, and multiple myeloma.

Propriétés

IUPAC Name

N-(1-propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-14(20)17-12-7-5-11(6-8-12)16(22)18-13-9-19(10-13)15(21)4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCWDZYCDJGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.